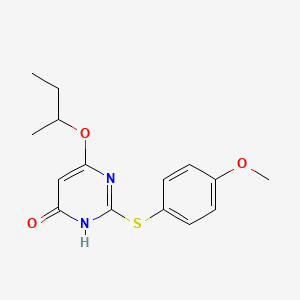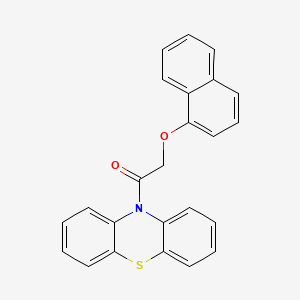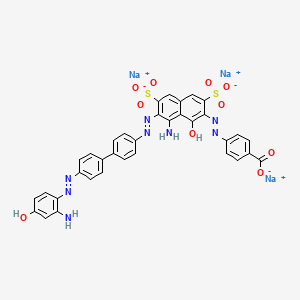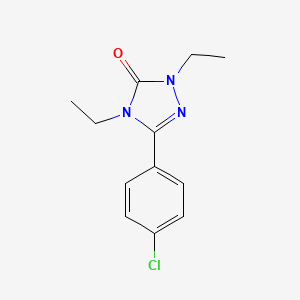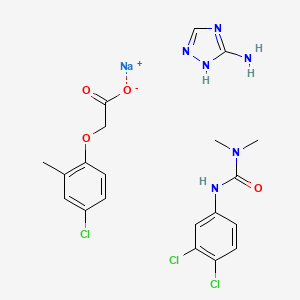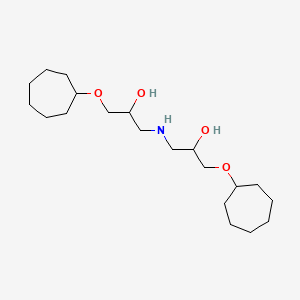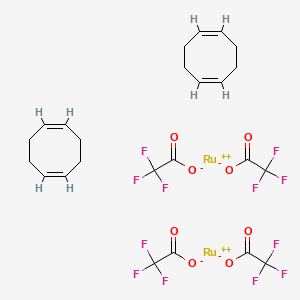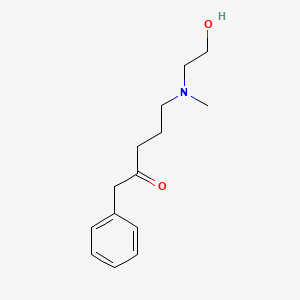
2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- is an organic compound with the chemical formula C12H17NO2This compound is a colorless liquid with a pungent odor and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- typically involves the reaction of 5-chloro-2-pentanone with ethyl ethanolamine. The process includes carbonyl protection, followed by deprotection after the reaction with ethyl ethanolamine, and finally, carbonyl reductive amination .
Industrial Production Methods
In industrial settings, the continuous production of 5-(N-ethyl-N-2-hydroxyethyl amine)-2-pentylamine can be achieved using a supported nano nickel catalyst and nitrogen. This method ensures a consistent and efficient production process .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone:
5-[Ethyl(2-hydroxyethyl)amino]-2-pentanone: Similar structure and used in similar applications.
Uniqueness
2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- is unique due to its specific chemical structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
141809-38-3 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-[2-hydroxyethyl(methyl)amino]-1-phenylpentan-2-one |
InChI |
InChI=1S/C14H21NO2/c1-15(10-11-16)9-5-8-14(17)12-13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3 |
InChI Key |
QQBITNLFHAVPFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)CC1=CC=CC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


